Myriocin

Catalog No.
S536508
CAS No.
35891-70-4
M.F
C21H39NO6
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myriocin

CAS Number

35891-70-4

Product Name

Myriocin

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-amino-2-hydroxymethyl-3,4-dihydroxy-14- oxoeicos-6-enoic acid, ISP-1 serine palmitoyltransferase inhibitor, ISP-1 suppressant, myriocin, SPI-1 inhibitor, thermozymocidin

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O

The exact mass of the compound Myriocin is 401.2777 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. It belongs to the ontological category of alpha-amino fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Myriocin (ISP-1) is a highly potent, irreversible inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme that catalyzes the first step of de novo sphingolipid biosynthesis. For procurement and laboratory material selection, Myriocin is the gold-standard tool compound for generating sphingolipid-depleted biological models. It is typically supplied as an off-white powder, soluble in DMSO up to 20-50 mM with gentle heating, and requires -20°C storage for stock solution stability over 1-4 months . Unlike broad-spectrum immunosuppressants or downstream lipid inhibitors, Myriocin specifically targets the condensation of L-serine and palmitoyl-CoA, offering unparalleled pathway specificity with a Ki of 0.28 nM . This makes it a critical precursor and assay reagent in lipidomics, metabolic disease modeling, and viral replication studies.

Substituting Myriocin with cheaper or more generic pathway inhibitors compromises experimental integrity due to off-target toxicity and toxic intermediate accumulation. When buyers substitute Myriocin with ceramide synthase inhibitors like Fumonisin B1, the pathway is halted downstream, leading to a massive, cytotoxic accumulation of upstream sphingoid bases such as free sphinganine[1]. Conversely, substituting with generic SPT inhibitors like L-cycloserine introduces broad pyridoxal 5'-phosphate (PLP) enzyme disruptions; the cytotoxicity of L-cycloserine cannot be rescued by sphingosine supplementation, indicating severe off-target effects [2]. Myriocin avoids both pitfalls: it halts the pathway at the very first step to prevent intermediate buildup, and its specific suicide-inhibition mechanism ensures that its phenotypic effects are almost entirely rescuable by exogenous sphingosine, proving its strict on-target fidelity.

On-Target Specificity and Off-Target Toxicity Rescue

In CHO cell mutant models, the growth inhibition caused by Myriocin (ISP-1) is approximately 95% rescued by the addition of exogenous sphingosine, confirming that its primary biological impact is strictly due to sphingolipid depletion. In direct contrast, the cytotoxicity of the comparator SPT inhibitor L-cycloserine is hardly rescued by sphingosine, demonstrating that L-cycloserine causes significant off-target cellular damage independent of the sphingolipid pathway [1].

Evidence DimensionCytotoxicity rescue by exogenous sphingosine
Target Compound DataMyriocin: ~95% rescue of growth inhibition
Comparator Or BaselineL-cycloserine: Minimal to no rescue
Quantified DifferenceMyriocin demonstrates near-total pathway specificity, while L-cycloserine exhibits unrescuable off-target toxicity.
ConditionsCHO cell mutant (LY-B/cLCB1) cultured in sphingolipid-deficient medium with 10 µM inhibitor

For lipidomics researchers, Myriocin is the only reliable choice to ensure that observed experimental phenotypes are caused by sphingolipid depletion rather than generalized chemical toxicity.

Prevention of Toxic Sphingoid Base Accumulation

Downstream inhibitors of the sphingolipid pathway, such as Fumonisin B1 (FB1), cause a toxic bottleneck that elevates hepatic free sphinganine levels. Co-administration or primary use of Myriocin completely prevents this FB1-induced elevation of free sphinganine because Myriocin halts the pathway at the initial SPT condensation step [1].

Evidence DimensionHepatic free sphinganine accumulation
Target Compound DataMyriocin: Prevents sphinganine elevation
Comparator Or BaselineFumonisin B1 (FB1): Induces massive toxic sphinganine accumulation
Quantified DifferenceComplete prevention of upstream toxic intermediate buildup compared to downstream synthase inhibitors.
ConditionsIn vivo mouse liver model, 1.0 mg/kg Myriocin vs 2.25 mg/kg FB1

Procurement for in vivo metabolic studies must prioritize Myriocin over FB1 to avoid confounding hepatotoxic artifacts caused by intermediate sphinganine accumulation.

Enzyme Affinity and Solvent Volume Reduction

Myriocin acts as a highly potent inhibitor of serine palmitoyltransferase with a Ki of 0.28 nM. When compared to the benchmark immunosuppressant Cyclosporin A, Myriocin exhibits 10- to 100-fold greater immunosuppressive activity in specific T-cell proliferation assays .

Evidence DimensionTarget affinity and potency
Target Compound DataMyriocin: Ki = 0.28 nM (10x-100x more potent)
Comparator Or BaselineCyclosporin A: Baseline immunosuppressive potency
Quantified Difference1-2 orders of magnitude higher potency than Cyclosporin A.
ConditionsIn vitro enzymatic assays and murine cytotoxic T cell line (CTLL-2) proliferation assays

The ultra-low nanomolar working concentration of Myriocin minimizes the required solvent volumes (e.g., DMSO) in sensitive cell cultures, reducing solvent-induced baseline shifts.

Irreversible Suicide Inhibition Mechanism

Unlike reversible competitive inhibitors, Myriocin initially forms an external aldimine with pyridoxal 5'-phosphate (PLP) at the active site, which then catalytically degrades via a retro-aldol-like cleavage to a C18 aldehyde. This aldehyde acts as a suicide inhibitor by covalently modifying the essential catalytic lysine of SPT, ensuring permanent enzyme inactivation [1].

Evidence DimensionInhibition longevity and mechanism
Target Compound DataMyriocin: Irreversible covalent suicide inhibition
Comparator Or BaselineStandard reversible SPT inhibitors: Transient, equilibrium-dependent inhibition
Quantified DifferencePermanent catalytic lysine modification vs. reversible active-site occupation.
ConditionsX-ray crystallography and kinetic spectroscopy of the SPT-Myriocin co-complex

Irreversible binding ensures that sphingolipid synthesis remains suppressed even after media changes or wash steps, providing superior reproducibility in long-term assays.

"Blank Slate" Lipidomics and Sphingolipid Add-Back Assays

Because Myriocin's pathway inhibition is ~95% rescuable by exogenous sphingosine without off-target PLP toxicity, it is the premier procurement choice for creating sphingolipid-depleted cell models. Researchers use Myriocin to establish a zero-background baseline before adding back specific synthetic ceramides or sphingosines to study isolated lipid signaling pathways [1].

In Vivo Metabolic Disease and Insulin Resistance Modeling

In studies of palmitate-induced insulin resistance, Myriocin is selected over Fumonisin B1 to block ceramide accumulation. By acting at the first step of the pathway, Myriocin prevents the confounding hepatotoxicity and cellular stress caused by the buildup of free sphinganine, yielding cleaner data on how ceramide depletion restores Akt and GSK3β phosphorylation[2].

Host-Targeted Antiviral Screening Assays

Since many viruses (such as Hepatitis C) rely on host lipid rafts and de novo sphingolipid synthesis to form replication complexes, Myriocin is utilized as a potent host-targeted antiviral tool compound. Its irreversible suicide inhibition of SPT ensures sustained suppression of the viral replication platform during multi-day infection assays, maintaining efficacy even through multiple media wash cycles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

401.27773796 Da

Monoisotopic Mass

401.27773796 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YRM4E8R9ST

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Immunosuppressive Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35891-70-4

Wikipedia

Myriocin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
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6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.
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13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.
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16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.
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